
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure with an aminoethyl side chain and two methyl groups at positions 5 and 7. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one typically involves the formation of the indole core followed by the introduction of the aminoethyl side chain. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. Subsequent steps include the alkylation of the indole nitrogen with an appropriate ethylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline compounds. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
科学的研究の応用
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, influencing neurotransmission and modulating various physiological processes. The compound’s indole structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Tryptamine: Shares the indole core and aminoethyl side chain but lacks the methyl groups at positions 5 and 7.
Serotonin: Similar structure but with a hydroxyl group at position 5 instead of a methyl group.
Melatonin: Contains an additional methoxy group at position 5 and an acetyl group on the aminoethyl side chain.
Uniqueness
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various research applications .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(2-aminoethyl)-5,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-5-8(2)11-10(6-7)9(3-4-13)12(15)14-11/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |
InChIキー |
QBJRNSILCYUKJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


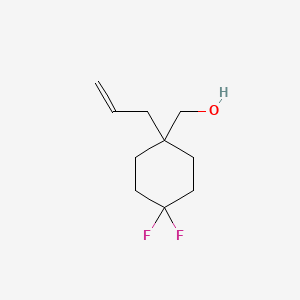
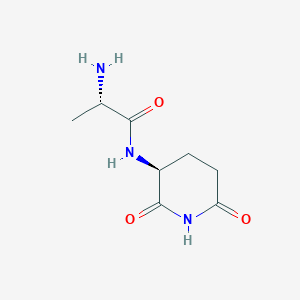
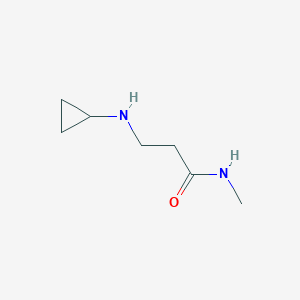
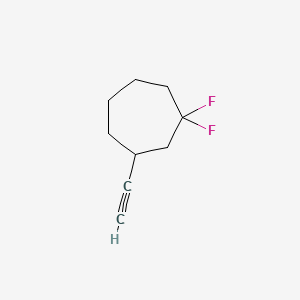
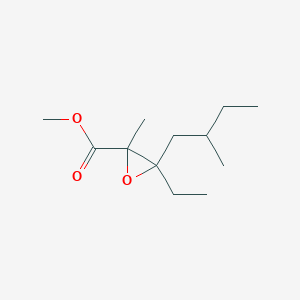
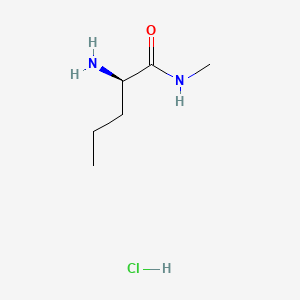


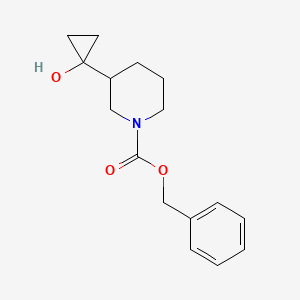


![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
